Cryoprotective Agents; Free Radical Scavengers; Solvents
DMSO may have anti-inflammatory, antioxidant and analgesic activities. DMSO also readily penetrates cellular membranes.
EXPL THER OBJECTIVE: To evaluate the discomfort and long-term efficacy associated with instillation of dimethyl sulfoxide (DMSO). MATERIAL AND METHODS: A total of 28 patients, 13 (11 females, 2 males) with classic interstitial cystitis (IC) and 15 (13 females, two males) with non-ulcer disease, who had received at least one series of six instillations of DMSO were studied. In addition to studying micturition diaries before and after the treatment, the evaluation included assessments of pain using a visual analog scale and of side-effects after each instillation in every series. Data were obtained by surveying the clinical records. A follow-up telephone interview was conducted for those patients who were treated with DMSO and in whom the treatment was considered successful. DMSO instillations were considered successful if the patient reported symptom amelioration and chose to continue with the treatment. RESULTS: Side-effects were not more common or pronounced in patients with classic compared to non-ulcer IC. For classic IC a significant difference could be seen when comparing side-effects experienced during the first three instillations and the three subsequent instillations. After DMSO instillations, a residual treatment effect lasting 16-72 months could be seen. CONCLUSIONS: Intravesical instillation therapy with DMSO appears to be a feasible treatment option for both subtypes of IC and is associated with a reasonably low degree of discomfort.
/Dimethyl sulfoxide is indicated/ for the symptomatic relief of patients with interstitial cystitis. /Included in US product labeling/
/expt ther/ The pharmacological effects of dimethyl sulfoxide (DMSO) administration include some desirable properties that may be useful in the treatment of medical disorders resulting in tissue injury and compromised organ systems. These properties include the reported effects of DMSO on impaired blood flow, suppression of cytotoxicity from excess glutamate release that may result in lethal NMDA-AMPA activation, restriction of cytotoxic Na(+) and Ca(2+) entry into damaged cells, blocking tissue factor (TF) from contributing to thrombosis, reduction of intracranial pressure, tissue edema, and inflammatory reactions, and inhibition of vascular smooth muscle cell migration and proliferation that can lead to atherosclerosis of the coronary, peripheral, and cerebral circulation. A review of the basic and clinical literature on the biological actions of DMSO in cardiac and central nervous system (CNS) damage or dysfunction indicates that this agent, alone or in combination with other synergistic molecules, has been reported to neutralize or attenuate pathological complications that harmed or can further harm these two organ systems. The effects of DMSO make it potentially useful in the treatment of medical disorders involving head and spinal cord injury, stroke, memory dysfunction, and ischemic heart disease.
MEDICATION (VET):... Analgesic, antiinflammatory. Use: in USA currently under special permission by FDA, since its enhancement of percutaneous absorption, analgesia, and antiinflammatory benefits were not without some untoward effects. ... Topical use has reduced mammary gland swellings in dogs and tendinitis in horses and dogs, etc. Parenteral use has reduced mortality from panleukopenia in cats.
EXPL THER Accidental subcutaneous extravasation of several antineoplastic agents may provoke skin ulcerations for which there has been no simple and effective treatment. Since January 1983 all patients in an institution sustaining extravasation by a cytotoxic drug have been treated with a combination of dimethyl sulfoxide and alpha-tocopherol. During the first 48 hr after extravasation a mixture of 10% alpha-tocopherol acetate and 90% dimethyl sulfoxide was topically applied. The bandage was changed every 12 hr. So far eight patients with extravasation of an anthracycline or mitomycin were treated on this protocol. No skin ulceration, functional or neurovascular impairment occurred in any of these patients. The only toxic effect observed by this treatment was a minor skin irritation. The combination of dimethyl sulfoxide and alpha-tocopherol seems to prevent skin ulceration induced by anthracyclines and mitomycin.
... There is an increasing preference to cryopreserve fertilized pronuclear oocytes by slow cooling in 1,2-propanediol (PROH) although many clinics also cryopreserve early cleavage stage embryos by slow cooling in PROH or dimethyl sulphoxide (DMSO) with similar success rates to those for pronuclear oocytes. ...
Up until the 1970s DMSO was sold in vitamin stores and used both externally and internally, primarily for various aches and pains. DMSO is approved by the FDA for the palliative treatment of interstitial cystitis and for limited veterinary use. It is not allowed for use as a dietary supplement. A second-generation DMSO, methylsulfonylmethane or MSM, which is a metabolite of DMSO, is marketed as a dietary supplement. ...The claims for MSM are related to claims made for DMSO.
EXPL THER Dermal applications often bring quick relief from pain caused by arthritis and connective tissue injury. It has not been established, however, that DMSO has any effect on degenerative processes of arthritis. There is some preliminary evidence that DMSO diminishes destructive changes in the joints in a spontaneous arthritis animal model. ...In other animal model, DMSO did not supress the clinical manifestations of arthritis.
EXPL THER Some animal studies have further suggested that DMSO might have anti-cancer effects. A 3% concentration of DMSO added to the drinking water of a strain of mice that spontaneosly develop a series of diseases, including some cancers, had significant beneficial effects. commencing at 10 weeks of age, mice were given the DMSO, and 90% of them were still alive at 40 weeks compared with 50% of controls. Incidence of tumors was far lower in 40-week-old treated mice than in 20-week-old untreated mice. Significant tumor regression has been seen in other DMSO-treated mice.
Pain is a major concern of cancer patients and a significant problem for therapy. Pain can become a predominant symptom in advanced cancers. In this open-label clinical study, the authors have treated 26 cancer patients who have been declared as terminal without the option of conventional treatment. These patients suffered from high levels of pain that was poorly managed by all available interventional approaches recommended by World Health Organization (WHO) guideline. The results indicate that intravenous infusion of dimethyl sulfoxide (DMSO) and sodium bicarbonate (SB) solution can be a viable, effective, and safe treatment for refractory pain in cancer patients. These patients had pain due to the disease progression and complication of chemotherapy and radiation. Moreover, the preliminary clinical outcome of 96-day follow-up suggests that the application of DMSO and SB solution intravenously could lead to better quality of life for patients with nontreatable terminal cancers. The data of this clinical observation indicates that further research and application of the DMSO and SB combination may help the development of an effective, safe, and inexpensive therapy to manage cancer pain.